molecular formula C24H20N2O2 B2717482 (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide CAS No. 444592-53-4

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No. B2717482
CAS RN: 444592-53-4
M. Wt: 368.436
InChI Key: YLINHMFHNUEBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in the field of pharmacology and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor. This results in a decrease in the activity of the receptor and a subsequent decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as reduce the contractility of cardiac muscle. It has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without interference from other receptors. However, one limitation of (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research involving (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide. One area of interest is the potential use of (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the role of adenosine A1 receptors in cancer, and the potential use of (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide as a cancer treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide and its potential use in other areas of medicine.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3-phenoxybenzyl bromide in the presence of a base. The resulting product is then reacted with propargylamine to form the final compound.

Scientific Research Applications

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to be effective in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-8-6-9-18(2)23(17)26-24(27)20(16-25)14-19-10-7-13-22(15-19)28-21-11-4-3-5-12-21/h3-15H,1-2H3,(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLINHMFHNUEBSQ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

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